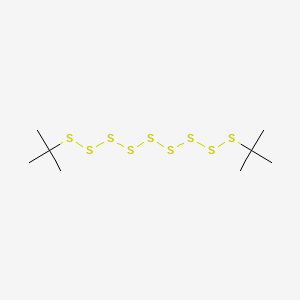
Di-tert-butylnonasulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl nonasulfide is an organosulfur compound with the chemical formula (C₄H₉)₂S₉ It is a member of the polysulfide family, characterized by the presence of multiple sulfur atoms in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl nonasulfide can be synthesized through several methods. One common approach involves the reaction of tert-butyl thiol with elemental sulfur. The reaction typically proceeds under mild conditions, often in the presence of a catalyst such as iodine or a base like sodium hydroxide. The reaction can be represented as follows:
2(C4H9)SH+8S→(C4H9)2S9+H2S
Industrial Production Methods
Industrial production of tert-butyl nonasulfide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity tert-butyl nonasulfide.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl nonasulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can yield simpler sulfur-containing compounds.
Substitution: It can participate in substitution reactions where one or more sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tert-butyl sulfoxide or tert-butyl sulfone, while reduction can produce tert-butyl thiol.
Scientific Research Applications
Tert-butyl nonasulfide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Its potential biological activity is being explored, including its role as an antimicrobial agent.
Medicine: Research is ongoing to investigate its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of materials with unique properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of tert-butyl nonasulfide involves its interaction with molecular targets and pathways. In oxidation reactions, it acts as an electron donor, facilitating the transfer of electrons to the oxidizing agent. In biological systems, its antimicrobial activity may be attributed to its ability to disrupt cellular processes by interacting with sulfur-containing biomolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl disulfide: Contains two sulfur atoms and is used in similar applications.
Tert-butyl trisulfide: Contains three sulfur atoms and has comparable chemical properties.
Tert-butyl tetrasulfide: Contains four sulfur atoms and is used in organic synthesis.
Uniqueness
Tert-butyl nonasulfide is unique due to its high sulfur content, which imparts distinct chemical properties
Properties
CAS No. |
7330-36-1 |
|---|---|
Molecular Formula |
C8H18S9 |
Molecular Weight |
402.8 g/mol |
IUPAC Name |
2-(tert-butylnonasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S9/c1-7(2,3)9-11-13-15-17-16-14-12-10-8(4,5)6/h1-6H3 |
InChI Key |
JHMFXPJTIFMCGZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSSSSSSSSC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


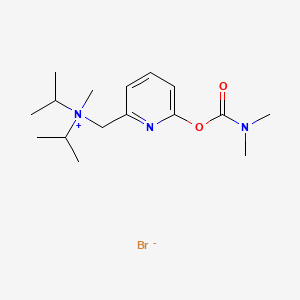

![1-[3-(2,5-dioxopyrrol-1-yl)-2,4,5,6-tetrafluorophenyl]pyrrole-2,5-dione](/img/structure/B13765237.png)
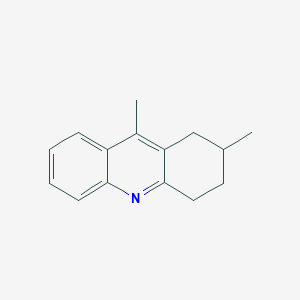
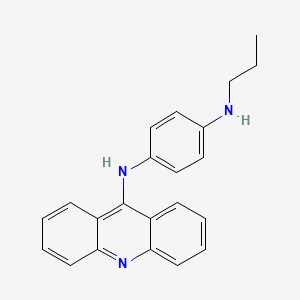

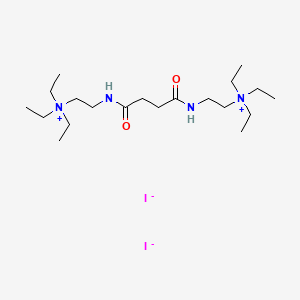
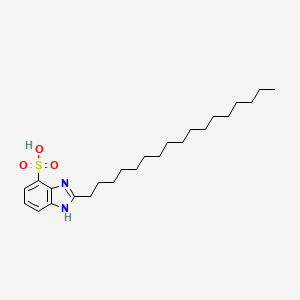
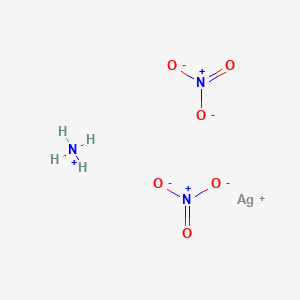
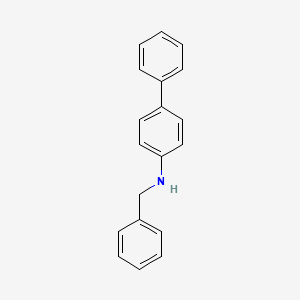
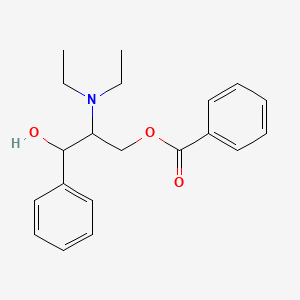
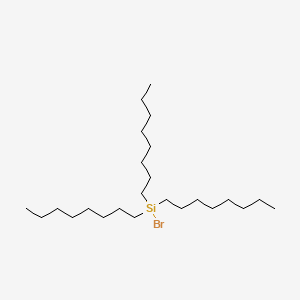
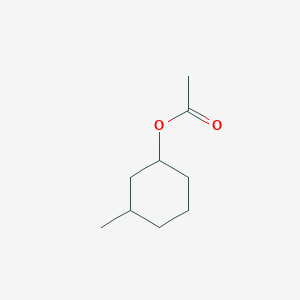
![5,6-Dichloro-1-ethyl-2-[2-(phenylamino)vinyl]-3-(3-sulfonatobutyl)-1H-benzimidazolium](/img/structure/B13765297.png)
